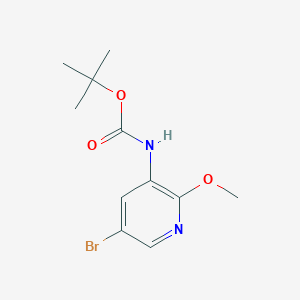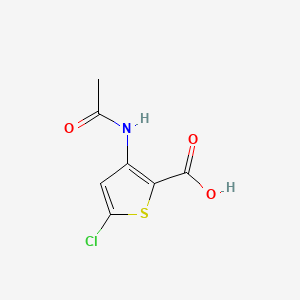
5-Chloro-3-acetamidothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-acetamidothiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with a chlorine atom, an acetamido group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-acetamidothiophene-2-carboxylic acid typically involves the acylation of 5-chlorothiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia to form the acetamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-acetamidothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-Chloro-3-acetamidothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-acetamidothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-acetamidothiophene-3-carboxylic acid
- 5-Chlorothiophene-2-carboxylic acid
Comparison
5-Chloro-3-acetamidothiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. Compared to 5-Chloro-2-acetamidothiophene-3-carboxylic acid, the position of the acetamido group in the 3-position may result in different steric and electronic effects, potentially leading to distinct biological activities.
Properties
Molecular Formula |
C7H6ClNO3S |
|---|---|
Molecular Weight |
219.65 g/mol |
IUPAC Name |
3-acetamido-5-chlorothiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO3S/c1-3(10)9-4-2-5(8)13-6(4)7(11)12/h2H,1H3,(H,9,10)(H,11,12) |
InChI Key |
MHCVMFMZEUWDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(SC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride](/img/structure/B13498307.png)
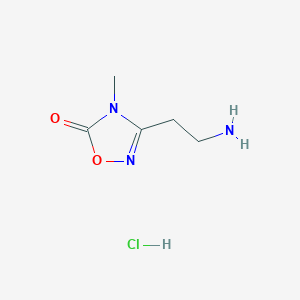

![5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid](/img/structure/B13498323.png)
![2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid](/img/structure/B13498337.png)
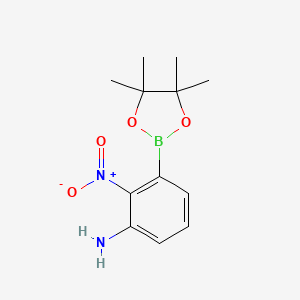
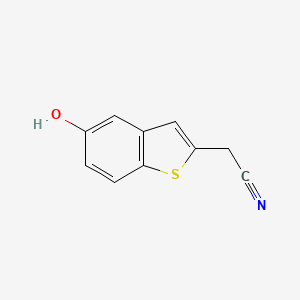
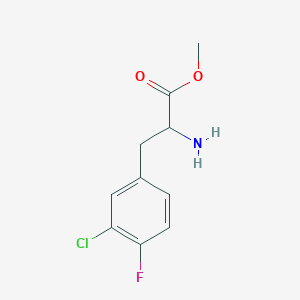

![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)

![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)
